Adenosine 5'-monophosphate disodium salt
Overview
Description
It consists of three main structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose . This compound plays a crucial role in various biological processes, including energy transfer and nucleic acid metabolism.
Mechanism of Action
Adenosine 5’-monophosphate disodium salt, also known as Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate or Adenosine Phosphate Disodium, is a nucleotide involved in various cellular energy transfer reactions .
Target of Action
The primary target of Adenosine 5’-monophosphate disodium salt is a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK plays a key role in cellular energy homeostasis .
Mode of Action
Adenosine 5’-monophosphate disodium salt acts as an activator of AMPK . It binds to the γ subunit of AMPK, leading to a conformational change that protects AMPK from dephosphorylation and hence, activation .
Biochemical Pathways
The activation of AMPK triggers a cascade of events within the cell that are all aimed at restoring energy balance . These include the inhibition of anabolic pathways, such as fatty acid synthesis, and the activation of catabolic pathways, such as fatty acid oxidation .
Pharmacokinetics
It is known to be soluble in water, dimethyl sulfoxide, and methanol , which suggests it may have good bioavailability.
Result of Action
The activation of AMPK by Adenosine 5’-monophosphate disodium salt leads to a shift in cellular metabolism towards catabolic processes, thereby generating ATP and restoring energy balance . This can have various effects at the molecular and cellular level, including the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity .
Action Environment
The action of Adenosine 5’-monophosphate disodium salt can be influenced by various environmental factors. Furthermore, the photolysis behavior of Adenosine 5’-monophosphate disodium salt in seawater has been studied, and it has been found that it can release inorganic phosphate under environmentally relevant light conditions .
Biochemical Analysis
Biochemical Properties
Adenosine 5’-monophosphate disodium salt plays a significant role in many biochemical reactions. It interacts with various enzymes such as AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .
Cellular Effects
Adenosine 5’-monophosphate disodium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also useful for skin rejuvenation in dermatology and aesthetic dermatology .
Molecular Mechanism
The molecular mechanism of action of Adenosine 5’-monophosphate disodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the regulation of various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine 5’-monophosphate disodium salt change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Adenosine 5’-monophosphate disodium salt is involved in the ATP metabolic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary methods for preparing Adenosine 5'-monophosphate disodium salt: enzymatic synthesis and chemical synthesis .
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Enzymatic Synthesis
Step 1: Prepare a reaction mixture containing NAD+ or a suitable precursor, the appropriate enzyme (e.g., NADase or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.
Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.
Step 3: Monitor the progress of the reaction using analytical methods like TLC or HPLC.
Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.
Step 5: Purify the product using techniques like ion-exchange chromatography or preparative HPLC.
Step 6: Convert the purified Adenosine Phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.
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Chemical Synthesis
Step 1: Set up a reaction mixture containing the appropriate precursors, such as 5’-ADP and adenosine monophosphate, in the optimal solvent system.
Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.
Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.
Step 4: Monitor the progress of the reaction using analytical techniques like TLC or HPLC.
Step 5: Quench the reaction and isolate the 5’-ADP product using appropriate purification techniques, such as column chromatography or crystallization.
Chemical Reactions Analysis
Adenosine 5'-monophosphate disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation .
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Hydrolysis
Conditions: Acidic, neutral, and alkaline conditions.
Reagents: Water, acids (e.g., HCl), bases (e.g., NaOH).
Products: Adenosine monophosphate, inorganic phosphate.
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Oxidation
Conditions: Presence of oxidizing agents.
Reagents: Hydrogen peroxide, potassium permanganate.
Products: Oxidized adenosine derivatives.
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Phosphorylation
Conditions: Enzymatic catalysis.
Reagents: ATP, kinases.
Products: Adenosine triphosphate.
Scientific Research Applications
Adenosine 5'-monophosphate disodium salt has a wide range of scientific research applications in chemistry, biology, medicine, and industry .
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Chemistry
- Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
- Serves as a model compound for studying nucleotide interactions and binding.
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Biology
- Plays a crucial role in cellular energy transfer and metabolism.
- Involved in signal transduction pathways and cellular communication.
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Medicine
- Used in platelet activation tests to study blood clotting mechanisms.
- Investigated for its potential therapeutic effects in treating cardiovascular diseases and metabolic disorders.
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Industry
- Utilized in the production of ATP for various industrial applications.
- Employed in the development of diagnostic assays and biochemical reagents.
Comparison with Similar Compounds
Adenosine 5'-monophosphate disodium salt can be compared with other similar compounds such as Adenosine Triphosphate (ATP) and Adenosine Monophosphate (AMP) .
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Adenosine Triphosphate (ATP)
Structure: Contains three phosphate groups.
Energy State: Higher energy molecule compared to this compound.
Functions: Involved in energy transfer, muscle contraction, and intracellular signaling.
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Adenosine Monophosphate (AMP)
Structure: Contains one phosphate group.
Energy State: Lower energy molecule compared to this compound.
Functions: Acts as a precursor in the synthesis of ATP and ADP, involved in cellular metabolism.
This compound is unique in its role as an intermediate in the conversion of AMP to ATP, making it essential for maintaining cellular energy balance and metabolic functions.
Properties
CAS No. |
149022-20-8 |
---|---|
Molecular Formula |
C10H16N5NaO8P |
Molecular Weight |
388.23 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O7P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;1H2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
RPKBJUJTBPSSLO-IDIVVRGQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O.[Na] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O.[Na] |
Appearance |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
4578-31-8 |
Synonyms |
5’-AMP; AMP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Adenosine 5'-monophosphate disodium salt (AMP) interact within specific lipid environments?
A: Research shows that AMP can be entrapped within a mono-olein-based cubic Ia3d liquid crystalline phase. This entrapment leads to interactions primarily through the sn-2 and sn-3 alcoholic OH groups of mono-olein. [] This interaction is noteworthy because it enables the hydrolysis of the sugar-phosphate ester bond in AMP, a reaction not typically observed under normal conditions. []
Q2: What makes the hydrolysis of AMP within the Ia3d phase unique?
A: While the hydrolysis mechanism appears consistent for both AMP and its 2'-deoxy derivative (dAMP), the reaction proceeds at a slower rate for dAMP. [] This suggests that the presence of the 2'-hydroxyl group in AMP plays a significant role in the interaction with the lipid matrix and subsequent hydrolysis. Notably, this hydrolysis mechanism appears highly specific to the Ia3d phase, not occurring in other lipid phases. []
Q3: Can the pH level influence the structure of coordination polymers formed with AMP?
A: Yes, pH regulation can directly impact the structure of coordination polymers formed with AMP. For instance, research demonstrates the formation of two distinct Cu(ii)-AMP-4,4'-bipy coordination polymers under differing pH conditions. [] At a specific pH, the nucleotide remains unprotonated, resulting in the formation of {[Cu(AMP)(4,4'-bipy)(H2O)3]·5H2O}n. [] Conversely, a lower pH leads to nucleotide protonation and the formation of {[Cu2(HAMP)2(4,4'-bipy)2(H2O)4]·2NO3·11H2O}n, where NO3- ions are incorporated to balance the charge. []
Q4: Does the inclusion of this compound in infant formula provide any benefits?
A: While not directly addressed in the provided research papers, this compound is included as an ingredient in an immune formula milk powder. [] The formula aims to provide comprehensive nutrition and enhance immunity in infants, although specific mechanisms of action for AMP are not elaborated upon in the provided abstract. []
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